molecular formula C20H22N2O5 B3024209 N-Benzyloxycarbonylphenylalanylalanine CAS No. 21881-18-5

N-Benzyloxycarbonylphenylalanylalanine

Cat. No. B3024209
CAS RN: 21881-18-5
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-YOEHRIQHSA-N
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Description

N-Benzyloxycarbonylphenylalanylalanine is a chemical compound . It is used for R&D purposes .


Synthesis Analysis

The synthesis of N-Benzyloxycarbonylphenylalanylalanine involves the reaction of N-(benzyloxycarbonyl)-L-phenylalanine and L-phenylalanine methyl ester in an aqueous solution .


Molecular Structure Analysis

The molecular structure of N-Benzyloxycarbonylphenylalanylalanine can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .

Scientific Research Applications

Enzymatic Synthesis in Aqueous/Organic Biphasic Systems

N-Benzyloxycarbonylphenylalanylalanine is used in enzymatic peptide synthesis, particularly in aqueous/organic biphasic systems. Nakanishi and Matsuno (1986) conducted a study on the kinetics of thermolysin-catalyzed peptide synthesis, using N-Benzyloxycarbonylphenylalanylalanine as a model compound. This research highlights its application in the synthesis of peptides in various reaction systems, including biphasic systems (Nakanishi & Matsuno, 1986).

Photocrosslinking Amino Acid in Protein Engineering

Chin et al. (2002) explored the use of benzophenones, closely related to N-Benzyloxycarbonylphenylalanylalanine, as photocrosslinking agents in biology. This research demonstrates the application of such compounds in protein engineering, specifically for in vivo incorporation of photocrosslinking amino acids into proteins in Escherichia coli (Chin et al., 2002).

Low-Molecular-Weight Gelators in Materials Science

Das et al. (2017) discuss the role of phenylalanine and its derivatives, including N-Benzyloxycarbonylphenylalanylalanine, in the field of materials science. These compounds are used to synthesize low-molecular-weight gelators for various applications such as drug delivery, tissue engineering, and environmental remediation (Das et al., 2017).

Synthesis of Biodegradable Poly(ester amide)s

Deng et al. (2009) conducted a study on the synthesis of biodegradable amino acid-based poly(ester amide)s, using L-phenylalanine as a model amino acid. This study illustrates the potential of phenylalanine derivatives, including N-Benzyloxycarbonylphenylalanylalanine, in developing new materials for biomedical applications (Deng et al., 2009).

Inhibition Studies in Biochemistry

Blumberg et al. (1981) investigated the inhibition of enzymes by amino acid hydroxamates, including derivatives of N-Benzyloxycarbonylphenylalanylalanine. This research is significant in understanding enzyme inhibition and developing potential therapeutic agents (Blumberg et al., 1981).

Safety and Hazards

N-Benzyloxycarbonylphenylalanylalanine is used for R&D purposes only . The safety data sheet for this compound should be referred to for detailed information on its safety and hazards .

properties

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJTXQOVOPDGHS-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167019
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonylphenylalanylalanine

CAS RN

16088-00-9
Record name N-Benzyloxycarbonylphenylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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